Bismuth(+3) trihydride cation pentafluoride

Description

Contextualization within Main Group Element and Halogen Chemistry

Bismuth pentafluoride (BiF₅) is a significant compound within the chemistry of main group elements, specifically Group 15, which includes nitrogen, phosphorus, arsenic, antimony, and bismuth. solubilityofthings.com The elements of this group exhibit a wide range of chemical behaviors, from nonmetals to metalloids and post-transition metals. solubilityofthings.com Bismuth, as the heaviest member of this group, has a pronounced metallic character. zanichelli.it The chemistry of halogens, Group 17 on the periodic table, is characterized by their high reactivity, as they readily gain an electron to form halides. solubilityofthings.comwikipedia.orglibretexts.org

Bismuth pentafluoride exemplifies the ability of main group elements to exist in higher oxidation states, with bismuth in the +5 oxidation state. webelements.com This is noteworthy as the stability of the +5 oxidation state decreases down Group 15 due to the inert pair effect. BiF₅ stands out as the most reactive among the pnictogen pentafluorides. wikipedia.orgqsstudy.com Its powerful oxidizing and fluorinating capabilities are a direct consequence of the high electronegativity of fluorine and the high oxidation state of bismuth. encyclopedia.pubwikipedia.org The compound is a prime example of a high oxidation state metal fluoride (B91410), which are typically molecular and volatile. encyclopedia.pubwikipedia.org The structure and reactivity of BiF₅ provide a valuable case study for understanding periodic trends and the behavior of heavy elements in high oxidation states.

Significance of Bismuth Pentafluoride in Contemporary Inorganic and Organofluorine Synthesis

Bismuth pentafluoride is a potent fluorinating and oxidizing agent, a property that makes it highly significant in modern inorganic and organofluorine synthesis. osti.govmsu.edu The introduction of fluorine atoms into organic molecules can dramatically alter their physical and chemical properties, such as metabolic stability and lipophilicity, which is of great interest in the development of pharmaceuticals and agrochemicals. chinesechemsoc.org

In inorganic synthesis, BiF₅ is used to prepare other high-valent metal fluorides. For instance, it can oxidize uranium tetrafluoride (UF₄) to uranium hexafluoride (UF₆) at 150 °C. wikipedia.orgqsstudy.com It also reacts with alkali metal fluorides (MF) to form hexafluorobismuthate salts, M[BiF₆], which contain the hexafluorobismuthate anion ([BiF₆]⁻). wikipedia.orgqsstudy.comencyclopedia.pubwikipedia.org These reactions are crucial for creating new materials and understanding the coordination chemistry of bismuth.

In the realm of organofluorine chemistry, while detailed examples of its use are somewhat limited due to its high reactivity, BiF₅ is recognized as a powerful reagent. msu.edu It can fluorinate hydrocarbons, such as paraffin (B1166041) oil, to produce fluorocarbons at temperatures above 50 °C. wikipedia.orgqsstudy.com Research has also explored its role in the synthesis of (perfluoroalkyl)phosphorus(V) compounds, which have potential applications as electrolytes in fuel cells. msu.edu Furthermore, recent studies have investigated the mechanism of aryl-F bond formation from Bi(V) fluorides, highlighting the potential for developing new fluorination methodologies for aromatic compounds. acs.orgnih.gov The compound's ability to act as a strong Lewis acid, even stronger than aluminum trichloride, also suggests its potential as a catalyst in various organic reactions, such as the generation of carbocations for alkylation reactions. msu.edu

Overview of Key Academic Research Themes and Methodologies

Academic research on bismuth pentafluoride is centered on several key themes, primarily its synthesis, structure, reactivity, and potential applications as a fluorinating agent. The methodologies employed to study BiF₅ are diverse and reflect the challenges of handling such a reactive compound.

Synthesis and Purification: The preparation of BiF₅ is a central research theme. The most common methods involve the direct fluorination of bismuth metal or bismuth trifluoride (BiF₃) with fluorine gas (F₂) at elevated temperatures (around 500 °C). wikipedia.orgosti.govdrugfuture.com An alternative route uses chlorine trifluoride (ClF₃) as the fluorinating agent at 350 °C. wikipedia.orgqsstudy.commsu.edu Purification is typically achieved through sublimation under vacuum. qsstudy.commsu.edu

Structural Characterization: A significant area of research has been the determination of the crystal and molecular structure of BiF₅. Early studies established its polymeric nature in the solid state. wikipedia.org More recent research has refined the crystal structure using single-crystal X-ray diffraction, confirming that BiF₅ crystallizes in the α-UF₅ structure type, consisting of infinite linear chains of corner-sharing [BiF₆] octahedra. wikipedia.orgresearchgate.netiucr.org The bismuth atom is in a distorted octahedral coordination environment. researchgate.netiucr.org Computational methods, such as density functional theory (DFT), have been used to complement experimental data and to calculate and interpret spectroscopic results. researchgate.netiucr.org

Spectroscopic Analysis: Spectroscopic techniques are crucial for characterizing BiF₅. Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of the molecule, providing insights into its structure and bonding. msu.eduresearchgate.netiucr.org The observed IR and Raman bands have been assigned to specific stretching and bending vibrations based on theoretical calculations. researchgate.netiucr.org Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, is another valuable tool for studying BiF₅ and its reaction products in solution. acs.orgnih.gov

Reactivity and Mechanistic Studies: A major focus of research is the reactivity of BiF₅ as a powerful oxidizing and fluorinating agent. Studies have documented its vigorous reactions with water, iodine, and sulfur. wikipedia.orgqsstudy.com Its ability to fluorinate a wide range of inorganic and organic compounds has been systematically investigated. wikipedia.orgqsstudy.commsu.edu Mechanistic studies, often employing kinetic analysis and computational modeling, aim to understand the pathways of these fluorination reactions, such as the formation of C-F bonds on aromatic rings. acs.orgnih.gov These studies are critical for harnessing the synthetic potential of BiF₅ in a controlled manner.

Structure

2D Structure

Properties

CAS No. |

7787-62-4 |

|---|---|

Molecular Formula |

BiF5-5 |

Molecular Weight |

303.97242 g/mol |

IUPAC Name |

pentafluorobismuth |

InChI |

InChI=1S/Bi.5FH/h;5*1H/p-5 |

InChI Key |

IKGDNERGPMMBTB-UHFFFAOYSA-I |

Canonical SMILES |

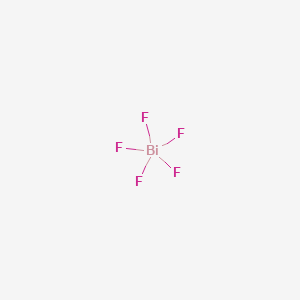

F[Bi](F)(F)(F)F |

Other CAS No. |

7787-62-4 |

Pictograms |

Oxidizer; Corrosive |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Bismuth Pentafluoride

Direct Fluorination Techniques: Methodological Advancements and Challenges

Direct fluorination represents the most common approach for synthesizing bismuth pentafluoride, typically involving the reaction of elemental fluorine with bismuth metal or a bismuth compound.

Gas-Solid Reaction Protocols

A prevalent method for the synthesis of bismuth pentafluoride involves the direct fluorination of bismuth(III) fluoride (B91410) (BiF3) powder using fluorine gas. qsstudy.comwikipedia.org This gas-solid reaction is typically conducted at elevated temperatures to facilitate the oxidation of bismuth from the +3 to the +5 state. The reaction can be represented by the following equation:

BiF₃ + F₂ → BiF₅ qsstudy.com

Recent refinements of this method have focused on optimizing reaction conditions to improve yield and purity. For instance, one study synthesized bismuth(V) fluoride by passing diluted fluorine gas over bismuth(III) fluoride at 723 K (450 °C) for 10 hours, resulting in colorless needles of BiF₅. iucr.org Another established protocol involves the fluorination of bismuth metal with fluorine at 500 °C. osti.gov

A significant challenge in these gas-solid reactions is the moisture sensitivity of bismuth pentafluoride, which readily hydrolyzes. msu.educhemicalbook.com This necessitates the use of dry reaction conditions and handling in an inert atmosphere. qsstudy.com

High-Temperature and High-Pressure Synthesis

High temperatures are a crucial parameter in the direct fluorination of bismuth precursors. Syntheses are commonly carried out at temperatures ranging from 350 °C to 500 °C. qsstudy.comwikipedia.org For example, the reaction of BiF₃ with F₂ is effectively performed at 500 °C. qsstudy.comwikipedia.org

In some protocols, high pressure is also employed to enhance the reaction rate and yield. One method describes the preparation of bismuth pentafluoride by reacting BiF₃ with fluorine at 350 °C under a pressure of 20 atmospheres. dtic.mil The use of high-pressure systems can present engineering challenges related to the containment of highly reactive fluorine gas at elevated temperatures.

Table 1: Direct Fluorination Synthesis Conditions for Bismuth Pentafluoride

| Precursor | Fluorinating Agent | Temperature | Pressure | Reference |

|---|---|---|---|---|

| BiF₃ | F₂ | 500 °C | Not specified | qsstudy.comwikipedia.org |

| Bi metal | F₂ | 500 °C | Not specified | osti.gov |

| BiF₃ | F₂ | 450 °C (723 K) | Not specified | iucr.org |

| BiF₃ | F₂ | 350 °C | 20 atm | dtic.mil |

Indirect Synthetic Pathways: Utilizing Bismuth Trihalides and Other Precursors

Alternative synthetic routes to bismuth pentafluoride have been developed that avoid the direct use of elemental fluorine, instead employing other fluorinating agents.

Halogen Exchange Reactions

Halogen exchange reactions provide a viable pathway to bismuth pentafluoride. While specific examples for BiF₅ are less common, the principle has been demonstrated in organobismuth chemistry. For instance, triphenylbismuth (B1683265) dichloride can be converted to triphenylbismuth difluoride. The broader concept of halogen exchange is a well-established method in inorganic synthesis. nih.gov

Oxidative Fluorination Approaches

Oxidative fluorination involves the use of a fluorinating agent that also acts as an oxidizing agent. A notable example is the use of chlorine trifluoride (ClF₃) to fluorinate bismuth(III) fluoride at 350 °C. qsstudy.comwikipedia.org The reaction proceeds as follows:

BiF₃ + ClF₃ → BiF₅ + ClF qsstudy.comwikipedia.org

This method offers an alternative to using elemental fluorine, although ClF₃ is also a highly reactive and hazardous substance. Other research has explored the oxidative fluorination of organobismuth(III) compounds to their bismuth(V) counterparts using reagents like xenon difluoride (XeF₂). acs.orgcdnsciencepub.com For instance, tris(pentafluorophenyl)bismuth reacts with XeF₂ to yield tris(pentafluorophenyl)bismuth difluoride. cdnsciencepub.com Similarly, triphenylbismuth difluoride has been used as a mild reagent for the oxidative fluorination of various compounds. tandfonline.com

Purity Assessment and Isolation Methodologies for Bismuth Pentafluoride

Ensuring the purity of bismuth pentafluoride is critical for its subsequent use. Due to its high reactivity and sensitivity to moisture, specific techniques are required for its purification and isolation. qsstudy.com

Sublimation is a common and effective method for purifying BiF₅. The compound can be sublimed under vacuum at approximately 100 °C. qsstudy.commsu.edu This process is typically carried out in an apparatus constructed from Vycor glass, which is resistant to attack by the highly reactive bismuth pentafluoride. qsstudy.commsu.edu

Another purification technique involves crystallization from anhydrous hydrogen fluoride (HF). qsstudy.commsu.edu Bismuth pentafluoride is slightly soluble in anhydrous HF, allowing for the removal of impurities through crystallization. msu.edu

The purity of the final product can be assessed using various analytical techniques. X-ray diffraction (XRD) is used to confirm the crystal structure and phase purity of the synthesized BiF₅. iucr.org

Scale-Up Considerations in Bismuth Pentafluoride Synthesis

The transition from laboratory-scale synthesis of bismuth pentafluoride (BiF₅) to large-scale industrial production presents a unique set of challenges. These primarily revolve around the highly reactive and corrosive nature of the reactants and products involved, most notably fluorine gas (F₂) or chlorine trifluoride (ClF₃). The exothermic nature of the fluorination reaction further complicates the process, demanding meticulous control over reaction parameters to ensure both safety and product purity. Key considerations for the successful scale-up of bismuth pentafluoride synthesis include reactor design, thermal management, precursor handling and stoichiometry, materials of construction, and purification strategies.

The synthesis of bismuth pentafluoride is typically achieved through the direct fluorination of bismuth trifluoride (BiF₃) with F₂ at elevated temperatures, generally around 500 °C. wikipedia.org An alternative route involves the use of ClF₃ as the fluorinating agent at approximately 350 °C. wikipedia.org Both methods are highly exothermic and require robust engineering solutions to manage heat dissipation effectively.

A critical aspect of scaling up is the design of the reactor. For gas-solid reactions like the fluorination of BiF₃, fluidized-bed or packed-bed reactors are often considered. core.ac.uk These reactor types can enhance heat and mass transfer, which is crucial for maintaining a uniform reaction temperature and preventing localized overheating that could lead to undesirable side reactions or equipment failure. The use of an inert gas as a diluent for the fluorine gas stream can also aid in controlling the reaction rate and managing the thermal load. google.com Continuous flow systems, as opposed to batch processes, can offer better control over reaction conditions and improve safety by minimizing the volume of hazardous materials present at any given time. acs.orgmit.edu

Thermal management is paramount in the scale-up of BiF₅ synthesis. The highly exothermic nature of fluorination reactions necessitates an efficient heat removal system to maintain the optimal reaction temperature. mt.com Failure to control the temperature can lead to the decomposition of BiF₅ or reactions with the reactor materials. The design of the cooling system, whether it involves external jackets, internal cooling coils, or the use of a cooled fluidizing gas, must be carefully engineered to handle the heat generated at an industrial scale.

The handling and precise metering of precursors, particularly the highly toxic and corrosive fluorine gas, is a significant challenge in large-scale production. purdue.edu Automated and robust gas handling systems with multiple safety interlocks are essential. numberanalytics.com The stoichiometry of the reactants must be carefully controlled to ensure complete conversion of the bismuth trifluoride and to minimize the presence of unreacted fluorine in the product stream.

The selection of appropriate materials of construction is another critical factor. The extreme reactivity of fluorine gas and bismuth pentafluoride at high temperatures necessitates the use of specialized, corrosion-resistant materials. purdue.edu Nickel and its alloys, such as Monel, are often employed for their ability to form a passive fluoride layer that protects against further corrosion. core.ac.uk For certain components, particularly at lower temperatures, fluoropolymers may be suitable.

Purification of bismuth pentafluoride on a large scale also requires careful consideration. Laboratory-scale purification is often achieved by sublimation under vacuum. msu.edu Scaling up this process involves designing large-scale sublimation apparatus capable of operating under vacuum and at elevated temperatures. The design must ensure efficient collection of the purified BiF₅ while preventing contamination. An alternative purification method involves crystallization from anhydrous hydrogen fluoride (HF). msu.edu However, this introduces the additional complexity and hazard of handling large quantities of anhydrous HF.

Below is a data table summarizing the key parameters and considerations for the scale-up of bismuth pentafluoride synthesis.

| Parameter | Laboratory-Scale Method | Scale-Up Challenges | Potential Industrial-Scale Solutions |

|---|---|---|---|

| Reaction Type | Gas-solid (F₂/ClF₃ + BiF₃) | Ensuring efficient gas-solid contact, managing exothermicity. | Fluidized-bed or packed-bed reactors, use of inert gas diluent. core.ac.ukgoogle.com |

| Reactor Design | Tube furnace with a small reactor vessel. | Heat dissipation, material corrosion, handling of solids. | Continuous flow reactors, reactors with high surface-area-to-volume ratios. acs.orgmit.edu |

| Thermal Management | External heating/cooling of a small reactor. | Controlling the highly exothermic reaction on a large scale to prevent runaway reactions. mt.com | Jacketed reactors, internal cooling coils, use of a cooled fluidizing gas. |

| Precursor Handling | Manual or semi-automated gas flow control. | Safe handling and precise metering of large quantities of highly toxic and corrosive fluorine gas. purdue.edu | Automated gas handling and delivery systems with mass flow controllers and safety interlocks. numberanalytics.com |

| Materials of Construction | Glass (Vycor), Nickel, or Monel. msu.edu | Finding cost-effective materials that can withstand the highly corrosive environment at elevated temperatures. | Nickel and its alloys (e.g., Monel) for high-temperature zones, potentially fluoropolymers for lower-temperature components. |

| Purification | Vacuum sublimation, crystallization from anhydrous HF. msu.edu | Designing and operating large-scale sublimation or crystallization equipment under hazardous conditions. | Industrial-scale sublimation units with controlled temperature and pressure gradients, or a dedicated anhydrous HF crystallization and filtration system. google.com |

Electronic Structure, Bonding Paradigm, and Spectroscopic Elucidation of Bismuth Pentafluoride

Theoretical Frameworks for Understanding Bismuth-Fluorine Bonding

The bonding in bismuth pentafluoride is complex, shaped by the interplay of orbital mechanics, electron repulsion, and significant relativistic effects characteristic of a heavy element like bismuth.

Molecular Orbital (MO) theory provides a sophisticated model for describing the electronic distribution in molecules by considering the combination of atomic orbitals to form molecular orbitals that extend over the entire molecule. libretexts.orgutah.edu In the context of the actual polymeric structure of BiF₅, which consists of infinite chains of corner-sharing [BiF₆] octahedra, the bonding is best understood by considering the octahedral coordination around each bismuth atom. researchgate.netiucr.orgwikipedia.org

The combination of the bismuth's valence orbitals (6s, 6p, and potentially 5d) with the orbitals of the six surrounding fluorine atoms leads to the formation of bonding, non-bonding, and anti-bonding molecular orbitals. The six Bi-F sigma bonds in each [BiF₆] unit result from the overlap of bismuth's hybrid orbitals with the 2p orbitals of the fluorine atoms. Computational studies, such as those using Density Functional Theory (DFT), have been employed to calculate the electronic structure and properties, showing good agreement with experimental observations. iucr.orgnih.gov These calculations help delineate the contributions of electrostatic and orbital interactions to the bonding. acs.org The MO approach successfully accounts for properties like Lewis acidity, which arises from the nature of the Lowest Unoccupied Molecular Orbital (LUMO) being centered on the bismuth atom, making it susceptible to attack by Lewis bases. acs.org

For heavy elements like bismuth (atomic number 83), relativistic effects are not negligible and have profound consequences on chemical behavior. nih.govresearchgate.netroyalsocietypublishing.org These effects arise because the inner electrons move at speeds that are a significant fraction of the speed of light, leading to an increase in their mass. royalsocietypublishing.org This results in a contraction and stabilization of s- and p-orbitals, particularly the 6s orbital of bismuth. nih.govresearchgate.net

This relativistic contraction of the 6s orbital, often termed the "inert pair effect," makes the 6s electrons less available for bonding. researchgate.net While this effect is most prominent in lower oxidation states, it still influences the properties of Bi(V) compounds. The stabilization of the 6s orbital contributes to the strong oxidizing power of BiF₅. Furthermore, relativistic effects influence the energy and radial extension of the p- and d-orbitals, which in turn affects their ability to hybridize and form bonds. nih.gov Computational models that incorporate relativistic effects are essential for accurately predicting the electronic structure, bond energies, and Lewis acidity of BiF₅. acs.org For instance, the observed drop in Lewis acidity from antimony pentafluoride (SbF₅) to BiF₅, contrary to simple periodic trends, is partly explained by these complex electronic contributions. acs.orgresearchgate.net

Valence Shell Electron Pair Repulsion (VSEPR) theory is a model used to predict the geometry of individual molecules based on minimizing the electrostatic repulsion between electron pairs in the valence shell of the central atom. sigmaaldrich.comyoutube.com For a hypothetical, discrete monomeric BiF₅ molecule, the central bismuth atom would have five bonding pairs and no lone pairs of electrons. According to VSEPR theory, this AX₅ arrangement corresponds to a trigonal bipyramidal geometry to maximize the distance between the fluorine atoms. sigmaaldrich.com

However, VSEPR theory does not account for the solid-state structure of bismuth pentafluoride. Experimental data from X-ray diffraction shows that BiF₅ is not monomeric but exists as a polymer. researchgate.netwikipedia.orgnih.gov Its structure consists of infinite linear chains of [BiF₆] octahedra, where each bismuth atom is octahedrally coordinated by six fluorine atoms. researchgate.netnih.govwebelements.com These octahedra are linked by sharing two opposite (trans) corners, with fluorine atoms acting as bridges between adjacent bismuth centers. iucr.orgwikipedia.orgnih.gov This polymeric arrangement, which is the same as that of α-uranium pentafluoride (α-UF₅), is a more stable configuration for BiF₅ in the solid state than a molecular crystal of discrete trigonal bipyramidal units. researchgate.netwikipedia.org

Relativistic Effects on Bismuth Pentafluoride Electronic Structure

Vibrational Spectroscopy for Structural and Bonding Insights

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is indispensable for probing the structure and bonding of BiF₅. The observed vibrational modes provide direct evidence for its polymeric nature and offer insights into the strength and character of the bismuth-fluorine bonds.

Infrared spectroscopy measures the absorption of infrared radiation by a molecule as it transitions between vibrational energy levels. For solid BiF₅, the IR spectrum is characteristic of its polymeric structure with octahedral [BiF₆] units. The primary IR-active bands are associated with Bi-F stretching and bending vibrations. researchgate.netiucr.org A significant band is observed around 450 cm⁻¹, which is assigned to the asymmetric stretching mode of the Bi-F-Bi bridges (ν(Bi-F-Bi)). rsc.orgrsc.org Terminal Bi-F stretching vibrations appear at higher frequencies. researchgate.netmsu.edu

The study of adducts formed between BiF₅ and other molecules by IR spectroscopy provides valuable information about its Lewis acidity. When BiF₅ acts as a fluoride (B91410) ion acceptor, forming adducts like UF₄O·2BiF₅, the vibrational spectra show distinct changes. lookchem.com For example, in the UF₄O·2BiF₅ adduct, characteristic bands for the BiF₅ units are observed alongside those of the uranium oxyfluoride moiety, indicating the formation of a new complex. lookchem.com

Table 1: Infrared (IR) Spectroscopic Data for Solid Bismuth Pentafluoride

| Observed Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Assignment | Reference |

| 630 | 618 | νₐₛ(Bi—F₂) + δ(Bi—F₁—Bi) | researchgate.net |

| 453 | 441 | νₐₛ(Bi—F₁) | researchgate.netrsc.org |

| 202 | - | δ(F—Bi—F) | researchgate.net |

| 168 | - | δ(F—Bi—F) | researchgate.net |

| 125 | - | δ(F₂—Bi—F₁) + νₐₛ(Bi—F₁) | researchgate.net |

F₁ refers to bridging fluorine atoms and F₂ refers to terminal fluorine atoms. ν = stretching vibration, δ = bending vibration, as = asymmetric.

Raman spectroscopy is a complementary technique to IR spectroscopy and is particularly useful for studying the vibrational modes of polymeric structures. Single-crystal Raman studies have been crucial in unambiguously assigning the vibrational modes of the α-BiF₅ polymer. rsc.orgrsc.org The Raman spectrum is dominated by strong bands corresponding to the symmetric stretching of the terminal Bi-F bonds. researchgate.net

The key vibrational modes observed in the Raman spectrum of polymeric BiF₅ include:

Symmetric stretching of terminal Bi-F₂ bonds (νₛ(Bi—F₂)): This gives rise to very strong bands in the 590-600 cm⁻¹ region. researchgate.netmsu.edu

Asymmetric stretching of terminal Bi-F₂ bonds (νₐₛ(Bi—F₂)): Found in the 565-580 cm⁻¹ range. researchgate.netmsu.edu

Bending modes (δ(F—Bi—F)): These occur at lower frequencies, with a notable band around 256 cm⁻¹. researchgate.netmsu.edu

The study of adducts, such as those formed with noble-gas fluorides (e.g., XeF₂, XeF₄, KrF₂), by low-temperature Raman spectroscopy has been used to assess the fluoride-ion acceptor properties of BiF₅. rsc.org The spectra of these adducts show strong fluoride-bridge interactions, indicating that while BiF₅ is a strong Lewis acid, it is weaker than SbF₅. rsc.org

Table 2: Raman Spectroscopic Data for Polymeric Bismuth Pentafluoride

| Observed Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Assignment | Reference |

| 596, 593 | 607 | νₛ(Bi—F₂) | researchgate.net |

| 571, 567 | 578 | νₐₛ(Bi—F₂) | researchgate.net |

| 254 | 256 | δ(F₂—Bi—F₂) | researchgate.net |

| 164 | 177 | δ(F₂—Bi—F₁) | researchgate.net |

F₁ refers to bridging fluorine atoms and F₂ refers to terminal fluorine atoms. ν = stretching vibration, δ = bending vibration, s = symmetric, as = asymmetric.

Advanced Structural Characterization of Bismuth Pentafluoride Phases

Solid-State Structural Elucidation: X-ray Diffraction and Neutron Diffraction Studies

The solid-state structure of bismuth pentafluoride has been primarily investigated using single-crystal and powder X-ray diffraction. While neutron diffraction is a powerful technique for structural analysis, particularly for locating light atoms like fluorine, specific neutron diffraction studies dedicated solely to bismuth pentafluoride are not prominently reported in the reviewed literature. iaea.orgarxiv.org However, the existing X-ray diffraction data provides a detailed understanding of its crystalline architecture.

Bismuth pentafluoride is known to exist in at least one well-characterized polymorphic form, the α-phase (α-BiF₅). aip.orgnih.gov This form is isostructural with α-uranium pentafluoride (α-UF₅). aip.orgnih.goviucr.org Early structural determination was significantly improved by more recent rerefinements using single-crystal X-ray diffraction data, which provided higher precision for lattice parameters and atomic coordinates. iucr.orgrsc.org

The α-BiF₅ polymorph crystallizes in the tetragonal space group I4/m. iucr.orgrsc.org The structure is built from [BiF₆] octahedral units. The bismuth atom is in a distorted octahedral coordination environment, surrounded by six fluorine atoms. iucr.orgrsc.org While the existence of other polymorphs, such as a β-phase, has been suggested for other bismuth fluorides like bismuth trifluoride, specific crystallographic data for a pure β-BiF₅ polymorph is not available in the surveyed research.

A summary of the crystallographic data for α-BiF₅ is presented in the table below.

| Parameter | Value | Reference |

| Crystal System | Tetragonal | aip.orgrsc.org |

| Space Group | I4/m | iucr.orgrsc.org |

| Pearson Symbol | tI12 | rsc.org |

| a (Å) | 6.4439 (9) | rsc.org |

| c (Å) | 4.2260 (9) | rsc.org |

| V (ų) | 175.48 (6) | rsc.org |

| Z | 2 | rsc.org |

| Calculated Density (g/cm³) | 5.753 | rsc.org |

| Isostructural With | α-UF₅ | aip.orgiucr.org |

Table 1: Crystallographic Data for α-Bismuth Pentafluoride.

The solid-state structure of α-BiF₅ is characterized by a one-dimensional polymeric chain architecture. aip.orgnih.gov These chains are formed by the corner-sharing of [BiF₆] octahedra. iucr.orgrsc.org Specifically, the octahedra are linked via trans-bridging fluorine atoms, creating infinite linear chains that extend parallel to the c-axis. nih.govrsc.org

Within these chains, there are two distinct types of bismuth-fluorine bonds. The axial Bi-F bonds, involving the bridging fluorine atoms (F1), are longer than the four equatorial Bi-F bonds with the terminal fluorine atoms (F2). rsc.org Rerefinement studies have determined the axial Bi-F1 bond length to be 2.1130 (5) Å and the equatorial Bi-F2 bond lengths to be 1.941 (4) Å. rsc.org This difference in bond lengths is expected, as the bridging fluorine atoms are bonded to two bismuth centers. The chains can be described by the Niggli formula ¹/∞[BiF₄/₁F₂/₂]. rsc.org

| Bond | Bond Length (Å) | Type | Reference |

| Bi–F1 (axial) | 2.1130 (5) | Bridging | rsc.org |

| Bi–F2 (equatorial) | 1.941 (4) | Terminal | rsc.org |

Table 2: Bismuth-Fluorine Bond Lengths in Solid α-BiF₅.

Crystalline Structures of Bismuth Pentafluoride Polymorphs

Gaseous Phase Structural Analysis: Electron Diffraction and Microwave Spectroscopy

Direct experimental structural data for monomeric bismuth pentafluoride in the gaseous phase from techniques like electron diffraction or microwave spectroscopy is scarce in the literature. illinois.edudoi.orgresearchgate.netcapes.gov.br Studies on other pentafluorides, such as those of niobium, tantalum, and antimony, have shown a tendency to form oligomeric species (trimers or tetramers) in the gas phase, which complicates the determination of the monomeric structure. doi.org For instance, gas-phase electron diffraction studies of antimony pentafluoride revealed the presence of trimeric molecules. doi.org While mass spectrometry of adducts of BiF₅ with SbF₅ has detected fragments attributable to BiF₅, this does not provide structural information on the isolated molecule. researchgate.net

Microwave spectroscopy has been successfully used to determine the structure of other pentafluoride compounds like IOF₅ and BrF₅, but similar studies on BiF₅ have not been reported. aip.orgrsc.org Therefore, the precise molecular geometry, bond lengths, and bond angles of monomeric BiF₅ in the gas phase have not been experimentally determined.

Solution-Phase Structural Investigations (if applicable to research studies)

There is limited information available from dedicated research studies on the detailed structure of bismuth pentafluoride in solution. BiF₅ is known to be slightly soluble in anhydrous hydrogen fluoride (B91410) (HF). msu.edu In HF, it acts as a fluoride ion acceptor, reacting with alkali metal fluorides (MF) to form hexafluorobismuthates, containing the [BiF₆]⁻ anion. wikipedia.org This indicates that in the presence of fluoride donors, the polymeric chain structure breaks down to form discrete octahedral anions. However, detailed structural characterization of the solvated BiF₅ species itself in a non-reactive solvent has not been documented.

Computational Predictions of Bismuth Pentafluoride Molecular and Crystal Structures

In the absence of extensive experimental data, particularly for the gaseous phase, computational methods have been employed to predict the structure of bismuth pentafluoride. Density Functional Theory (DFT) calculations have been performed to support and refine the experimental solid-state structure of α-BiF₅. iucr.orgnih.gov These calculations, at the PBE0/TZVP level of theory, are in good agreement with the crystal structure determined by X-ray diffraction and have been used to calculate and assign vibrational spectra (IR and Raman). iucr.orgrsc.orgresearchgate.netiucr.org

Computational studies predict that a monomeric BiF₅ molecule would adopt a trigonal bipyramidal geometry, consistent with VSEPR theory for a central atom with five bonding pairs and no lone pairs. pearson.com The stability of the +5 oxidation state of bismuth in BiF₅, which is less common for heavier p-block elements due to the inert pair effect, is attributed to the high oxidizing power of fluorine. pearson.com Theoretical calculations on various pnictogen pentafluorides have been used to analyze trends in Lewis acidity and fluoride ion affinity, which are intrinsically linked to their electronic structure and geometry. While these computational models provide valuable insights, they await experimental verification for the gas-phase monomer.

Reactivity Profiles and Mechanistic Investigations of Bismuth Pentafluoride

Bismuth Pentafluoride as a Potent Fluorinating Agent in Organic Synthesis

Bismuth pentafluoride is recognized for its exceptional strength as a fluorinating agent, capable of reacting with a variety of organic and inorganic substrates. wikipedia.orgosti.gov Its high reactivity allows for the fluorination of hydrocarbons and the conversion of other functional groups into their fluorinated counterparts. wikipedia.orgqsstudy.com

Selective Fluorination of Hydrocarbons and Derivatives

Bismuth pentafluoride can effectively fluorinate hydrocarbons. For instance, it reacts with paraffin (B1166041) oil at temperatures above 50 °C to produce fluorocarbons. wikipedia.orgwikipedia.orgqsstudy.com This reactivity highlights its capacity to convert C-H bonds into C-F bonds, a transformation of significant interest in the synthesis of fluorinated organic molecules. The fluorination process can be quite vigorous, and in some cases, temperature control is necessary to prevent the degradation of the desired products. google.com

While specific examples of selective fluorination of complex hydrocarbon derivatives using BiF₅ are not extensively detailed in the provided search results, its general reactivity with hydrocarbons suggests its potential for such applications. wikipedia.orgmsu.edu The ability to fluorinate long-chain hydrocarbons in the liquid phase at relatively low temperatures is a notable advantage, as it can lead to higher yields of fluorocarbons compared to methods requiring more drastic conditions. google.com

Table 1: Fluorination of Hydrocarbons with Bismuth Pentafluoride

| Substrate | Conditions | Product | Reference(s) |

| Paraffin Oil | > 50 °C | Fluorocarbons | wikipedia.orgwikipedia.orgqsstudy.com |

| Long-chain Hydrocarbons | Liquid Phase, Low Temperature | Fluorocarbons | google.com |

| Isobutane (B21531) with 1- and 2-butenes | With Brønsted acids | C₅-C₉ gasoline blends | msu.edu |

Lewis Acidity of Bismuth Pentafluoride and Adduct Formation

Bismuth pentafluoride exhibits significant Lewis acidity, meaning it can accept a pair of electrons from a Lewis base. rsc.orgacs.org This property is central to its ability to form complex anions and adducts with various species. wikipedia.org

Formation of Complex Anions and Superacids (e.g., BiF₆⁻, HBiF₆)

As a Lewis acid, BiF₅ readily reacts with fluoride (B91410) ion donors to form the hexafluorobismuthate anion, [BiF₆]⁻. wikipedia.orgencyclopedia.pub This reaction can occur with various fluoride sources, including alkali metal fluorides (MF) and even less basic fluorides like xenon tetrafluoride (XeF₄). wikipedia.orgencyclopedia.pub The formation of the [BiF₆]⁻ anion is a key aspect of its chemistry, and salts containing this anion have been characterized. wikipedia.orgrsc.org

The interaction of BiF₅ with a strong Brønsted acid like hydrogen fluoride (HF) can lead to the formation of a superacid. wikipedia.orgwikipedia.orgiupac.org Superacids are acids stronger than 100% sulfuric acid. wikipedia.org The combination of a strong Lewis acid (like BiF₅) with a Brønsted acid enhances the proton-donating ability of the medium. wikipedia.org The resulting species, fluoroantimonic acid (HSbF₆), formed from antimony pentafluoride and HF, is a well-known example. wikipedia.org Analogously, the formation of hexafluorobismuthic acid (HBiF₆) from BiF₅ and HF would create a powerful superacidic system. wikipedia.org

Table 3: Formation of Hexafluorobismuthate ([BiF₆]⁻) Anion

| Reactant | Product | Reference(s) |

| Alkali metal fluorides (MF) | M[BiF₆] | wikipedia.org |

| Xenon difluoride (XeF₂) | [XeF][BiF₆], [XeF][Bi₂F₁₁] | rsc.org |

| Xenon tetrafluoride (XeF₄) | [XeF₃][BiF₆] | rsc.org |

| Nickel fluoride (in HF) | Ni[BiF₆]₂ | wikipedia.org |

Reactions with Lewis Bases (e.g., Fluorides, Halides)

The Lewis acidic character of bismuth pentafluoride drives its reactions with a variety of Lewis bases. As discussed, its most prominent reaction is with fluoride ions to form [BiF₆]⁻. wikipedia.org It also forms adducts with other binary noble-gas fluorides, such as XeF₂ and KrF₂, where the noble-gas fluoride acts as the Lewis base. rsc.org Raman spectroscopic studies of these adducts have shown strong fluoride-bridge interactions, indicating a significant covalent contribution to the bonding. rsc.org

Compared to other pnictogen pentafluorides, the Lewis acidity of BiF₅ is noteworthy. While it is a weaker Lewis acid than antimony pentafluoride (SbF₅), it is more acidic than phosphorus pentafluoride (PF₅) and arsenic pentafluoride (AsF₅). rsc.orgacs.org This trend is influenced by factors such as the size of the central atom and the nature of the metal-fluorine bonds. acs.org BiF₅ can also react with other Lewis bases, such as uranium oxide tetrafluoride (UOF₄), to form fluorine-bridged adducts. le.ac.uklookchem.com

Theoretical Studies on Adduct Stability and Geometry

Theoretical and computational chemistry play a crucial role in understanding the structure, stability, and reactivity of bismuth pentafluoride and its adducts. Density Functional Theory (DFT) calculations have been employed to investigate these aspects. For instance, the crystal structure of BiF₅ has been rerefined with high precision, and subsequent DFT calculations at the PBE0/TZVP level of theory were used to calculate its IR and Raman spectra, which were then compared with experimental data. nih.gov These theoretical models provide insights into the bonding within the polymeric solid-state structure of BiF₅, which consists of infinite chains of corner-sharing [BiF₆] octahedra. nih.gov

The stability and geometry of adducts formed between BiF₅ and other molecules have also been a subject of theoretical investigation. While specific computational studies on the stability of all BiF₅ adducts are not broadly available, analogies can be drawn from related bismuth compounds. For example, DFT calculations have been used to determine the complex formation energies and geometries of carbene adducts with bismuth chlorides. nih.govacs.org These studies help in understanding the Lewis acidic nature of the bismuth center and the stability of the resulting complexes. nih.govacs.org In the context of BiF₅, Raman spectroscopic studies on its adducts with noble-gas fluorides have been complemented by theoretical considerations of the cation-anion interactions. researchgate.netrsc.org These interactions are a measure of the Lewis acidity of the pentafluoride, and it has been shown that BiF₅ is a significantly weaker Lewis acid than antimony pentafluoride (SbF₅). rsc.org Theoretical studies support these findings by analyzing the electronic structure and bonding, indicating that while the adducts can be described as ionic, there are substantial covalent contributions from fluoride-bridge interactions. researchgate.net

Reactions of Bismuth Pentafluoride with Inorganic Substrates

Bismuth pentafluoride is recognized as the most reactive among the pnictogen pentafluorides and serves as an exceptionally strong fluorinating agent. qsstudy.comwikipedia.org Its reactivity extends to a wide range of inorganic materials, including noble gases, non-metal halides and oxides, and various metal halides. qsstudy.comwikipedia.orgwikipedia.org

Bismuth pentafluoride is a potent enough oxidizing agent and fluoride ion acceptor to react with the fluorides of heavier noble gases, namely xenon and krypton. researchgate.netrsc.org These reactions typically occur in a solvent like anhydrous hydrogen fluoride (aHF) and have been extensively studied using low-temperature Raman spectroscopy. researchgate.netrsc.org The reaction between BiF₅ and xenon tetrafluoride (XeF₄) can yield different products depending on the stoichiometry. For example, it can form XeF₃BiF₆, a salt containing the trifluoroxenon(IV) cation, [XeF₃]⁺. wikipedia.orgquora.com

A systematic study of adduct formation between noble-gas fluorides and BiF₅ has led to the characterization of several new compounds. researchgate.netrsc.org These adducts are often formulated as ionic salts, but spectroscopic evidence points to significant fluoride-bridging between the cation and the anion, indicating a degree of covalent character. researchgate.netrsc.org The ability of BiF₅ to form these adducts demonstrates its Lewis acidic nature, acting as a fluoride ion acceptor. rsc.org

Table 1: Reactions of Bismuth Pentafluoride with Noble Gas Fluorides

| Reactants | Product(s) | Remarks |

| BiF₅ + XeF₄ | XeF₃BiF₆ ([XeF₃]⁺[BiF₆]⁻) | Formation of the trifluoroxenon(IV) cation. wikipedia.orgquora.com |

| XeF₄ + BiF₅ | XeF₄·BiF₅ | 1:1 adduct characterized by Raman spectroscopy. researchgate.netrsc.org |

| XeF₄ + 2BiF₅ | XeF₄·2BiF₅ | 1:2 adduct characterized by Raman spectroscopy. researchgate.netrsc.org |

| XeF₂ + BiF₅ | XeF₂·BiF₅ | 1:1 adduct characterized by Raman spectroscopy. researchgate.netrsc.org |

| XeF₂ + 2BiF₅ | XeF₂·2BiF₅ | 1:2 adduct characterized by Raman spectroscopy. researchgate.netrsc.org |

| 2XeF₂ + BiF₅ | 2XeF₂·BiF₅ | 2:1 adduct characterized by Raman spectroscopy. researchgate.netrsc.org |

| KrF₂ + BiF₅ | KrF₂·BiF₅ | 1:1 adduct characterized by Raman spectroscopy. researchgate.netrsc.org |

The powerful fluorinating capability of bismuth pentafluoride is evident in its reactions with various non-metal halides and other non-metals. qsstudy.comwikipedia.org It can fluorinate chlorine (Cl₂) to chlorine monofluoride (ClF) and bromine (Br₂) to bromine trifluoride (BrF₃) at elevated temperatures (180 °C). qsstudy.comwikipedia.org An alternative method for synthesizing BiF₅ itself involves the reaction of bismuth trifluoride with chlorine trifluoride (ClF₃) at 350 °C. qsstudy.comwikipedia.org Furthermore, BiF₅ reacts vigorously with elemental sulfur at room temperature, highlighting its high reactivity. qsstudy.comwikipedia.org

Table 2: Reactions of Bismuth Pentafluoride with Non-Metals and Non-Metal Halides

| Reactant | Product(s) | Conditions |

| Cl₂ | ClF | 180 °C qsstudy.comwikipedia.org |

| Br₂ | BrF₃ | 180 °C qsstudy.comwikipedia.org |

| Sulfur | Not specified | Room Temperature qsstudy.comwikipedia.org |

| ClF₃ | BiF₅ + ClF | 350 °C (used in synthesis of BiF₅) qsstudy.comwikipedia.org |

Bismuth pentafluoride reacts with a variety of metal halides, acting as either a fluoride ion acceptor or an oxidizing agent. qsstudy.comwikipedia.org With alkali metal fluorides (MF, where M is an alkali metal), BiF₅ acts as a Lewis acid, accepting a fluoride ion to form hexafluorobismuthate salts, M[BiF₆], which contain the hexafluorobismuthate anion, [BiF₆]⁻. qsstudy.comwikipedia.org

Its strong oxidizing power is demonstrated in its reaction with uranium tetrafluoride (UF₄). At 150 °C, BiF₅ oxidizes UF₄ to the more volatile uranium hexafluoride (UF₆). qsstudy.comwikipedia.org In a hydrofluoric acid solvent, BiF₅ also reacts with nickel fluoride to produce a nickel salt of the hexafluorobismuthate anion. wikipedia.org

Table 3: Reactions of Bismuth Pentafluoride with Metal Halides

| Reactant | Product(s) | Conditions | Role of BiF₅ |

| Alkali Metal Fluorides (MF) | M[BiF₆] | Not specified | Fluoride ion acceptor (Lewis acid) qsstudy.comwikipedia.org |

| Uranium Tetrafluoride (UF₄) | UF₆ | 150 °C | Oxidizing agent qsstudy.comwikipedia.org |

| Nickel Fluoride | Ni[BiF₆]₂ (in complex) | In HF solvent | Fluoride ion acceptor (Lewis acid) wikipedia.org |

Reactions with Non-Metal Halides and Oxides

Reaction Kinetics and Proposed Mechanistic Pathways for BiF₅ Transformations

The mechanisms and kinetics of reactions involving bismuth in its +5 oxidation state have been investigated, providing insights into the transformations of BiF₅. Studies on the thermal decomposition of related Bi(V) fluoride species have revealed key mechanistic features. For example, the thermal decay of a dimeric Bi(V) difluoride was found to follow first-order kinetics. acs.org The reaction rates were notably similar across solvents with varying dielectric constants, which points towards a nonionic mechanistic pathway, likely involving a non-polar transition state. acs.org

Kinetic studies on the electron-transfer reactions of Bi(V) in aqueous acidic perchlorate–fluoride media have also been conducted. The oxidation of hypophosphorous acid (H₃PO₂) by Bi(V) is first order with respect to the concentrations of Bi(V), H₃PO₂, and H⁺ ions. rsc.org This reaction is interestingly catalyzed by Bi(III), which forms a complex with the reactive species, identified as HBiF₆. The proposed rate law for this transformation is given as: -d[Bi(V)]/dt = (Kₚk' + KₚKk[Bi(III)]) / (1 + K[Bi(III)]) * [Bi(V)][H₃PO₂][H⁺] rsc.org

Here, Kₚ is the protonation constant of [BiF₆]⁻, K is the complex formation constant between the Bi(V) and Bi(III) species, and k' and k are the second-order rate constants for the reaction of H₃PO₂ with HBiF₆ and the Bi(V)-Bi(III) complex, respectively. rsc.org

Mechanistic investigations into the aryl-F bond-forming step via reductive elimination from Bi(V) fluorides suggest a complex pathway. acs.org The reductive elimination from a dimeric Bi(V) species is proposed to yield the fluorinated product along with a Bi(III)-F complex and a monomeric Bi(V) species. acs.org These products, being in close proximity, are thought to engage in fluoride ligand exchange, possibly through a mixed-valence Bi(V)-Bi(III) bimetallic intermediate, which then participates in further complex equilibria. acs.org

Table 4: Kinetic Parameters for Bi(V) Reaction

| Reaction | Kinetic Order | Rate Law Component | Value | Conditions |

| Oxidation of H₃PO₂ by Bi(V) | First order in [Bi(V)], [H₃PO₂], [H⁺] | Kₚk' | 0.125 ± 0.015 dm⁶ mol⁻² s⁻¹ | 35 °C, I = 2.0 mol dm⁻³ rsc.org |

| K | 45 ± 6 dm³ mol⁻¹ | 35 °C, I = 2.0 mol dm⁻³ rsc.org | ||

| Thermal decomposition of a Bi(V) difluoride | First order | k_obs (in CDCl₃) | 3.09 ± 0.02 × 10⁻⁵ s⁻¹ | 70 °C acs.org |

| k_obs (in CD₂Cl₂) | 3.05 ± 0.05 × 10⁻⁵ s⁻¹ | 70 °C acs.org | ||

| k_obs (in CD₃CN) | 3.33 ± 0.02 × 10⁻⁵ s⁻¹ | 70 °C acs.org |

Catalytic and Material Science Applications of Bismuth Pentafluoride Non Clinical Focus

Bismuth Pentafluoride as a Catalyst or Co-catalyst in Fluorination Reactions

Bismuth pentafluoride's primary catalytic role stems from its nature as an extremely strong fluorinating agent and a powerful Lewis superacid. wikipedia.orgmsu.edu It is capable of fluorinating hydrocarbons to produce fluorocarbons at temperatures above 50°C and can oxidize other metal fluorides, such as converting uranium tetrafluoride (UF₄) to uranium hexafluoride (UF₆) at 150°C. wikipedia.orgqsstudy.com

Bismuth pentafluoride's reactivity extends to various elements and compounds. For instance, at 180°C, it can fluorinate bromine to form bromine trifluoride and chlorine to form chlorine monofluoride. wikipedia.orgqsstudy.com

| Reactants | Products | Conditions | Reference |

|---|---|---|---|

| Paraffin (B1166041) Oil (Hydrocarbons) | Fluorocarbons | > 50°C | wikipedia.orgqsstudy.com |

| Uranium Tetrafluoride (UF₄) | Uranium Hexafluoride (UF₆) | 150°C | wikipedia.orgqsstudy.com |

| Bromine (Br₂) | Bromine Trifluoride (BrF₃) | 180°C | wikipedia.org |

| Chlorine (Cl₂) | Chlorine Monofluoride (ClF) | 180°C | wikipedia.org |

| Tetrafluoroethylene (with ICl, HF) | Pentafluoroethyl Iodide | 40°C, 18h (catalytic) | msu.edu |

Heterogeneous and Homogeneous Catalytic Systems

Bismuth pentafluoride can function in both heterogeneous and homogeneous catalytic systems, largely due to its properties as a solid Lewis superacid. msu.edu

Heterogeneous Catalysis: In a solid state, BiF₅ acts as a heterogeneous catalyst. wikipedia.org Heterogeneous catalysis involves a catalyst that is in a different phase from the reactants, which typically involves solid catalysts and gas or liquid phase reactants. wikipedia.org An example of its application is in the Lewis superacid mediated alkylation of isobutane (B21531) with butenes, where BiF₅ is reported to be a cocatalyst analogous to antimony pentafluoride, enhancing the production of high-octane gasoline blends. msu.edu Its solid nature is advantageous for large-scale industrial processes, allowing for easier separation from the reaction products. mdpi.com

Homogeneous Catalysis: Homogeneous catalysis occurs when the catalyst and reactants are in the same phase, often dissolved in a solvent. wikipedia.org BiF₅'s solubility in solvents like anhydrous hydrogen fluoride (B91410) (HF) allows its use in homogeneous systems. msu.edu For instance, the iodofluorination of fluoroolefins has been demonstrated using catalytic amounts of BiF₅ in anhydrous HF. msu.edugoogle.com In such systems, the catalyst is dissolved in the reaction mixture, which can lead to high selectivity and milder reaction conditions. numberanalytics.com

Catalyst Regeneration and Deactivation Studies

The extreme reactivity of bismuth pentafluoride presents significant challenges for its regeneration and contributes to its deactivation. It reacts vigorously with water and is highly moisture-sensitive, which necessitates handling in a dry environment to prevent deactivation. qsstudy.comassignmentpoint.com

Specific studies detailing the deactivation and regeneration cycles for bismuth pentafluoride as a catalyst are not widely available in the reviewed literature. However, research on other bismuth-promoted or bismuth-based catalysts provides some insights into potential mechanisms. For instance, in studies of Bi-promoted platinum catalysts, deactivation was attributed to the adsorption of chelating intermediates on the catalyst surface. rsc.orgacs.org A regeneration method involving heat treatment was found to be effective in removing these adsorbed species. rsc.org In other organobismuth catalytic systems, deactivation can occur through pathways like product inhibition or reduction of Bi-C bonds. researchgate.net Research into low-valent bismuth redox cycles has demonstrated that oxidized bismuth species can be reduced back to a catalytically active state using a reducing agent like a phosphine, thus regenerating the catalyst. nih.govacs.org These examples suggest that while regeneration of BiF₅ would be complex, pathways involving removal of adsorbed species or chemical reduction could be plausible avenues for investigation.

Role of Bismuth Pentafluoride in the Synthesis of Novel Fluorinated Materials

Bismuth pentafluoride is a key reagent for synthesizing a variety of fluorinated compounds due to its potent fluorinating power. osti.gov It serves as a precursor or reactant in the creation of materials ranging from complex metal fluorides to fluorocarbons.

Precursor for Advanced Fluoride Ceramics and Glasses

While fluorides are crucial components in the synthesis of specialty glasses and ceramics, the direct role of bismuth pentafluoride as a precursor is not extensively documented. americanelements.com Bismuth compounds, including BiF₅, have been listed as potential components in fluorescence-imparting agents for ceramics. google.com Bismuth trifluoride (BiF₃), which is the direct precursor for synthesizing BiF₅, is used in glasses to enhance properties like the refractive index. heegermaterials.comheegermaterials.com Fluorophosphate glasses containing bismuth and fluoride components are noted for their high refractive index and optical transmission properties. google.com The synthesis of these advanced materials often involves melting various metal fluorides and oxides at high temperatures. Given BiF₅'s high reactivity and volatility, its use might be limited compared to the more stable BiF₃. However, its ability to act as a powerful fluorinating source could potentially be harnessed in specific, controlled synthesis environments for creating novel fluoride-based ceramics and glasses.

Synthesis of Metal Fluorides and Related Compounds

A significant application of bismuth pentafluoride is in the synthesis of other metal fluoride compounds, particularly hexafluorobismuthates. BiF₅ reacts with alkali metal fluorides (MF) to produce salts containing the hexafluorobismuthate anion, [BiF₆]⁻. wikipedia.orgqsstudy.com

Reaction to form Hexafluorobismuthates: BiF₅ + MF → M[BiF₆] (where M = an alkali metal)

Furthermore, BiF₅ can react with other metal fluorides in specific solvents. For example, its reaction with nickel fluoride in a hydrofluoric acid solvent forms a nickel salt of the hexafluorobismuthate anion. wikipedia.org It has also been used to synthesize fluorine-coordinated metallocene complexes, such as the reaction with Cp₂TiF₂ to yield Cp₂Ti(BF₆)₂. msu.edu Its strong oxidizing capability is also demonstrated in its reaction with uranium tetrafluoride to produce uranium hexafluoride. wikipedia.orgassignmentpoint.com

Bismuth Pentafluoride in Energy Storage and Conversion Research (e.g., solid electrolytes)

Bismuth-based materials are considered promising for energy storage applications due to their high electrochemical activity and high theoretical energy densities. mdpi.comelum-energy.com Bismuth pentafluoride, along with its precursor bismuth trifluoride, has been identified as a material of interest for next-generation batteries, particularly fluoride-ion batteries (FIBs). google.com

FIBs are explored as potential alternatives to lithium-ion batteries, with theoretical advantages in energy density. nih.gov In this context, BiF₅ is considered a potential conversion-type cathode material. google.com Conversion-type electrodes undergo changes in their chemical state and crystal structure during charging and discharging. google.com

Intercalation Chemistry Involving Bismuth Pentafluoride

Bismuth pentafluoride (BiF₅) is a potent fluorinating agent and a strong Lewis acid. wikipedia.orgmsu.edu While the intercalation of guest species into layered materials like graphite (B72142) is a well-established field for creating materials with tailored electronic and physical properties, the direct intercalation of BiF₅ into such hosts is not a commonly reported phenomenon. cambridge.orgcambridge.orgwikipedia.org This is largely attributed to its extreme reactivity, which tends to favor fluorination of the host material over simple intercalation. wikipedia.orgmsu.edu

Unlike its lighter pnictogen counterparts, such as arsenic pentafluoride (AsF₅) and antimony pentafluoride (SbF₅), which are known to form highly conductive graphite intercalation compounds (GICs), BiF₅'s interaction with graphite is more complex. cambridge.orgcambridge.org The high oxidizing power of BiF₅ would likely lead to the formation of covalent C-F bonds on the graphite lattice, a process known as fluorination, rather than the charge transfer mechanism typical of acceptor-type GICs. wikipedia.org This fluorination disrupts the sp²-hybridized carbon network, altering the fundamental structure and properties of the graphite host in a manner distinct from intercalation.

While direct intercalation of the BiF₅ molecule is not established, the related hexafluorobismuthate anion, [BiF₆]⁻, can be involved in the formation of intercalation compounds. wikipedia.org This anion is readily formed by the reaction of BiF₅ with a fluoride source, such as an alkali metal fluoride. wikipedia.org The resulting salts containing the [BiF₆]⁻ anion can then potentially be intercalated into host lattices. Research into the intercalation of complex fluoride anions has shown that the size and stability of the anion are critical factors. oregonstate.edu

In a related area, ternary graphite intercalation compounds involving bismuth and alkali metals have been synthesized. dokumen.pub These materials, however, are prepared by the intercalation of a liquid alloy of the alkali metal and bismuth, leading to the formation of triple atomic layers of the metals between the graphite sheets. dokumen.pub This represents a different class of GIC and does not involve the direct intercalation of a bismuth fluoride species.

The potential for creating novel materials with interesting electronic properties continues to drive research into the interaction of strong oxidizing agents with layered materials. While BiF₅ itself may be too reactive for controlled intercalation, its derivatives, such as salts of the [BiF₆]⁻ anion, may offer a pathway to new intercalated materials.

Advanced Computational and Theoretical Studies of Bismuth Pentafluoride

Quantum Chemical Calculations of Bismuth Pentafluoride Reactivity and Structure

Quantum chemical calculations have been instrumental in refining our understanding of the electronic structure and bonding in bismuth pentafluoride. These methods allow for precise calculations of molecular geometries, vibrational frequencies, and electronic properties, offering a detailed picture of both the static and dynamic nature of the compound.

Density Functional Theory (DFT) has become a primary tool for studying the structural and electronic properties of bismuth pentafluoride. DFT calculations have been successfully employed to re-refine the crystal structure of BiF₅. These studies confirm that BiF₅ crystallizes in the α-UF₅ structure type, consisting of infinite linear chains of corner-sharing [BiF₆] octahedra. researchgate.netnih.gov The calculations provide precise bond lengths, showing two distinct Bi-F distances within the polymeric chain: shorter bonds to the four equatorial fluorine atoms and longer bonds to the two axial, bridging fluorine atoms. researchgate.netnih.gov

Specifically, DFT calculations at the PBE0/TZVP level of theory have been used to compute the infrared (IR) and Raman spectra of crystalline BiF₅. researchgate.netnih.gov The calculated vibrational frequencies are in good agreement with experimental measurements, allowing for a definitive assignment of the observed spectral bands. nih.gov This agreement validates the accuracy of the computed structural model.

While specific DFT studies elucidating the complete reaction pathways for BiF₅'s potent fluorinating or oxidizing reactions are not extensively detailed in the literature, the principles of DFT are well-suited for such investigations. ukm.mynih.gov DFT is widely used to map the potential energy surfaces of chemical reactions, identifying transition states and calculating activation barriers. nih.govunive.it For BiF₅, this would involve modeling the interaction of BiF₅ with various substrates, such as hydrocarbons or other inorganic fluorides. Such calculations could clarify the mechanism of fluoride (B91410) transfer, whether it proceeds through a direct associative mechanism or involves the formation of intermediate complexes like the hexafluorobismuthate anion, [BiF₆]⁻. msu.edu These computational approaches are crucial for understanding the factors that govern the compound's high reactivity and for rationally controlling its chemical behavior. ukm.my

Table 1: Comparison of Experimental and DFT-Calculated Vibrational Frequencies (cm⁻¹) for BiF₅ This table is a representative example based on findings that show good agreement between experimental and calculated spectra. nih.gov

| Vibrational Mode | Experimental Raman (cm⁻¹) nih.gov | Calculated Raman (cm⁻¹) nih.gov | Experimental IR (cm⁻¹) nih.gov | Calculated IR (cm⁻¹) nih.gov |

|---|---|---|---|---|

| A₁g | 597 | 595 | - | - |

| B₁g | - | 565 | - | - |

| B₂g | 571 | 572 | - | - |

| E_g | 256 | 255 | - | - |

| A₂u | - | - | 625 | 622 |

| E_u | - | - | 580 | 578 |

| E_u | - | - | 450 | 448 |

For predictions of molecular energetics requiring very high accuracy, ab initio methods beyond standard DFT, such as Møller-Plesset perturbation theory (MP2) and coupled-cluster (CC) theory (e.g., CCSD(T)), are employed. aps.orgnih.gov These methods provide a more rigorous treatment of electron correlation, which is crucial for accurately calculating properties like bond dissociation energies, reaction enthalpies, and activation energies. aps.org

While specific, high-level ab initio studies focused solely on the energetics of BiF₅ are not prominent in the searched literature, the application of these methods to other bismuth-containing species, such as bismuth cluster polycations, has demonstrated their value. nih.govresearchgate.net For BiF₅, such calculations could provide benchmark data on the energy required to break the Bi-F bond or the stability of its polymeric versus monomeric forms. These energetic details are fundamental to its thermal stability and its power as a fluorinating agent. The computational cost of these high-level methods, however, often limits their application to smaller molecular systems or requires significant computational resources. aps.org

Density Functional Theory (DFT) for Reaction Pathway Elucidation

Molecular Dynamics Simulations of BiF₅ Interactions and Transport

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems, providing insights into transport phenomena and dynamic processes. While there are no specific MD simulation studies found for bismuth pentafluoride, research on the analogous and isostructural antimony pentafluoride (SbF₅) provides a strong model for what such studies on BiF₅ would reveal. researchgate.netresearchgate.net

Ab initio MD simulations of liquid SbF₅ have shown that it has a strong tendency to oligomerize, forming cis-fluorine bridged chains of varying lengths. researchgate.netresearchgate.net This is in contrast to the trans-bridged chains found in the solid-state structure of BiF₅. nih.gov An MD simulation of BiF₅ would likely investigate:

Liquid State Structure: The nature of oligomerization and the distribution of chain lengths in molten BiF₅.

Transport Properties: Calculation of transport coefficients like self-diffusion and viscosity, which are crucial for understanding its behavior as a solvent or reactant in the liquid phase. nih.gov

Ionization and Interactions: In solutions like hydrofluoric acid (HF), MD simulations could model the formation and dynamics of the [BiF₆]⁻ anion and its interactions with counter-ions.

These simulations rely on an accurate description of the interatomic forces, which can be derived from quantum chemical calculations (as in ab initio MD) or developed as classical force fields. nih.gov

Computational Design of Novel Bismuth Pentafluoride Derivatives

Computational design leverages theoretical and computational methods to predict and design new molecules with desired properties, accelerating the discovery of novel materials. vietnamjournal.ruirb.hr For bismuth pentafluoride, computational design approaches could be used to create new derivatives with tailored reactivity, stability, or Lewis acidity.

Potential design strategies could include:

Substitution of Fluorine Atoms: DFT calculations could be used to predict the structural and electronic effects of substituting one or more fluorine atoms in BiF₅ with other halides or organic ligands. This could modulate the compound's Lewis acidity and its reactivity as a fluorinating agent.

Modification of the Polymeric Structure: Computational modeling could explore ways to control the polymeric nature of BiF₅, for instance, by designing ligands that terminate the chains to produce discrete, soluble oligomers or monomeric species.

Screening for New Applications: By analogy with the computational discovery of bismuth-based elpasolite crystals, high-throughput computational screening could be used to search for new stable derivatives of BiF₅ with interesting electronic or catalytic properties. researchgate.net

These computational efforts can significantly reduce the experimental effort required by identifying the most promising candidate molecules for synthesis and testing. vietnamjournal.ru

Machine Learning Approaches in Bismuth Pentafluoride Research

Machine learning (ML) is an emerging tool in materials science that can accelerate discovery by learning from existing data to predict the properties of new, unstudied compounds. While no ML models have been specifically developed for bismuth pentafluoride, research on other bismuth compounds demonstrates the potential of these approaches. researchgate.netresearchgate.netaps.org

Examples of how ML could be applied to BiF₅ research include:

Property Prediction: An ML model, trained on a database of calculated properties for various fluorides, could rapidly predict the formation energy, bandgap, or Lewis acidity of hypothetical BiF₅ derivatives. researchgate.net For instance, a message-passing neural network was successfully used to model the potential energy surface of a bismuth monolayer, enabling large-scale simulations of its phase transitions. aps.org

Accelerating Simulations: ML potentials could be developed to replace computationally expensive DFT calculations in molecular dynamics simulations, allowing for the study of larger systems over longer timescales.

Data Analysis: ML algorithms could analyze complex datasets from experimental or computational studies to identify hidden correlations between structure and reactivity. For example, models like CatBoost have been used to predict the photocatalytic performance of bismuth ferrite-based materials by analyzing multiple experimental variables. researchgate.net

The application of machine learning to BiF₅ research is a promising future direction that could significantly enhance our ability to understand and engineer this highly reactive compound.

Future Directions and Emerging Research Avenues in Bismuth Pentafluoride Chemistry

Development of Greener Synthetic Methods for Bismuth Pentafluoride

The traditional synthesis of bismuth pentafluoride involves high-temperature reactions of bismuth trifluoride (BiF₃) with fluorine gas (F₂) or chlorine trifluoride (ClF₃). msu.eduwikipedia.org These methods, while effective, utilize hazardous reagents and require significant energy input. The development of greener synthetic routes is crucial for the wider and more sustainable application of BiF₅.

Current research efforts are exploring alternative fluorinating agents and reaction conditions to mitigate the environmental impact. The principles of green chemistry, such as atom economy and the use of less hazardous chemicals, are guiding these new approaches. researchgate.netnih.gov For instance, investigations into solid-state synthesis or mechanochemical methods could potentially reduce the need for high temperatures and hazardous gaseous reactants. The use of more benign and recyclable fluorinating agents is another key area of focus. While still in early stages, the application of "green" synthesis principles, which have been successful for other bismuth compounds like bismuth oxide nanoparticles, could provide a roadmap for future BiF₅ synthesis. nih.govrsc.org

Table 1: Comparison of Traditional and Potential Greener Synthetic Methods for BiF₅

| Feature | Traditional Methods | Potential Greener Methods |

| Fluorinating Agent | F₂, ClF₃ msu.eduwikipedia.org | Novel, less hazardous fluorinating agents |

| Reaction Temperature | 500 °C (with F₂) wikipedia.org | Lower temperatures, potentially room temperature |

| Reaction Type | Gas-solid reaction wikipedia.org | Solid-state, mechanochemical, or flow-based reactions |

| Sustainability | High energy consumption, hazardous reagents | Reduced energy use, safer reagents, potential for recycling |

Exploration of Bismuth Pentafluoride in Flow Chemistry and Microreactor Technology

Flow chemistry and microreactor technology offer significant advantages for handling highly reactive and potentially explosive compounds like bismuth pentafluoride. numberanalytics.combeilstein-journals.org These technologies provide enhanced control over reaction parameters such as temperature, pressure, and reaction time, leading to improved safety, efficiency, and product selectivity. numberanalytics.comkrishisanskriti.org

The application of BiF₅ in continuous flow systems could enable reactions that are difficult or dangerous to perform in traditional batch reactors. numberanalytics.com The small reaction volumes and high surface-area-to-volume ratios in microreactors facilitate rapid heat dissipation, minimizing the risk of thermal runaways. krishisanskriti.org This enhanced control allows for the exploration of new reaction windows and the potential to generate and utilize highly reactive intermediates in a controlled manner. beilstein-journals.org Future research will likely focus on designing and fabricating microreactors from materials resistant to the corrosive nature of BiF₅ and developing integrated systems for in-line analysis and purification.

Expanding the Scope of BiF₅-Mediated Stereoselective Reactions

Bismuth compounds have shown promise in asymmetric catalysis, and extending this to the highly Lewis acidic BiF₅ is a compelling area for future research. mdpi.com The development of chiral ligands that can coordinate with bismuth(V) to create a chiral environment around the metal center is a key challenge. snnu.edu.cn Such chiral BiF₅ complexes could be powerful catalysts for a range of stereoselective transformations.

While the direct use of BiF₅ in asymmetric catalysis is still nascent, the broader field of asymmetric catalysis provides a framework for its development. mdpi.comsnnu.edu.cn Researchers are exploring the design of novel chiral ligands that are stable under the harsh oxidative and fluorinating conditions presented by BiF₅. Success in this area would open up new avenues for the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals. The focus will be on creating robust catalytic systems that can achieve high enantioselectivities in reactions such as asymmetric fluorinations, alkylations, and cycloadditions.

Investigating Synergistic Effects of Bismuth Pentafluoride with Other Reagents

The combination of bismuth pentafluoride with other reagents, such as other Lewis acids or redox catalysts, could lead to novel catalytic systems with enhanced reactivity and selectivity. nih.govresearchgate.net This synergistic approach, often referred to as dual catalysis, can enable transformations that are not possible with a single catalyst. researchgate.net

For instance, the combination of BiF₅ with a transition metal catalyst could facilitate tandem reaction sequences where BiF₅ acts as a strong oxidant or Lewis acid to activate a substrate, which then undergoes a transition metal-catalyzed transformation. nih.gov Research in this area will involve the systematic screening of different catalyst combinations for various organic reactions. Understanding the interplay between BiF₅ and co-catalysts at a mechanistic level will be crucial for the rational design of new and efficient catalytic processes. The ability of bismuth to cycle between different oxidation states (Bi(III)/Bi(V)) could be harnessed in these synergistic systems. nih.govresearchgate.net

Advanced Spectroscopic Probes for in situ Reaction Monitoring with BiF₅

Given the high reactivity of bismuth pentafluoride, understanding its reaction mechanisms requires sophisticated analytical techniques capable of in situ monitoring. rsc.orgrsc.org Advanced spectroscopic probes are essential for observing transient intermediates and gaining real-time insights into reaction kinetics and pathways. mdpi.com

Techniques such as operando X-ray absorption spectroscopy (XAS) and Raman spectroscopy are powerful tools for studying the electronic and structural changes of bismuth species during a reaction. researchgate.netresearcher.lifeiucr.org These methods can provide valuable data on the oxidation state of bismuth, its coordination environment, and the formation of key intermediates. researchgate.netiucr.org The development of specialized spectroscopic cells and probes that can withstand the reactive nature of BiF₅ is a critical area of ongoing research. researchgate.net Furthermore, the application of time-resolved spectroscopic techniques will be instrumental in capturing the dynamics of fast reactions involving BiF₅. researchgate.net

Table 2: Advanced Spectroscopic Techniques for in situ Monitoring of BiF₅ Reactions

| Spectroscopic Technique | Information Gained | Key Advantages for BiF₅ Studies |

| Operando X-ray Absorption Spectroscopy (XAS) | Oxidation state, coordination environment, local structure around Bi. researchgate.netresearcher.life | Element-specific, sensitive to changes in electronic and geometric structure. researchgate.net |

| Raman Spectroscopy | Vibrational modes of Bi-F bonds and other functional groups. msu.eduiucr.org | Non-invasive, can be used in various reaction media. mdpi.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Identification of reaction products and intermediates in solution. researchgate.net | Provides detailed structural information. |

| Infrared (IR) Spectroscopy | Functional group analysis, monitoring reactant consumption and product formation. msu.edu | Complementary to Raman, widely available. |

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing high-purity bismuth pentafluoride (BiF₅) in laboratory settings?

- Methodological Answer : BiF₅ is synthesized via two primary routes:

- Fluorination of BiF₃ : Reacting bismuth trifluoride (BiF₃) with fluorine gas (F₂) at 500°C under controlled pressure .

- Halogen Exchange : Using chlorine trifluoride (ClF₃) as a fluorinating agent at 350°C, which avoids handling elemental fluorine .

Q. How is BiF₅ characterized structurally, and what techniques confirm its octahedral coordination geometry?

- Methodological Answer :

- X-ray Diffraction (XRD) : Resolves the crystalline structure, confirming the octahedral geometry of BiF₆⁻ units in solid-state BiF₅ .

- Raman Spectroscopy : Identifies vibrational modes (e.g., Bi–F stretching) to corroborate symmetry and bonding .

- Cross-Validation : Compare data with the CRC Handbook’s crystallographic entries for related pnictogen halides .

Q. What are the critical safety protocols for handling BiF₅ due to its reactivity with moisture and organics?

- Methodological Answer :

- Storage : Use airtight containers under inert gas (argon or nitrogen) in moisture-free environments .

- Handling : Conduct reactions in gloveboxes or Schlenk lines. Avoid contact with hydrocarbons, water, or reducing agents to prevent violent reactions (e.g., fluorination of organics or ozone generation) .

Advanced Research Questions

Q. How can discrepancies in reported physical properties of BiF₅ (e.g., melting points: 151.4°C vs. 154.4°C) be resolved experimentally?

- Methodological Answer :

- Reproducibility Studies : Replicate synthesis under varying conditions (e.g., fluorine purity, heating rates) to identify systematic errors .

- Differential Scanning Calorimetry (DSC) : Accurately measure phase transitions and compare with historical data .

Q. What advanced spectroscopic or computational methods elucidate BiF₅’s electronic structure and fluorination mechanisms?

- Methodological Answer :

- X-ray Absorption Spectroscopy (XAS) : Probes local coordination and oxidation states of bismuth .

- Density Functional Theory (DFT) : Models reaction pathways (e.g., fluorination of hydrocarbons) and predicts intermediates .

Q. How can researchers mitigate challenges in studying BiF₅’s toxicity and environmental impact, given limited data?

- Methodological Answer :

- Analogous Hazard Assessment : Apply protocols from studies on bromine pentafluoride (BrF₅) or chlorine pentafluoride (ClF₅), which share similar reactivity profiles .

- In Vitro Testing : Use cell-based assays to evaluate acute toxicity, prioritizing respiratory and dermal exposure routes .

- Ethical Compliance : Obtain institutional review board (IRB) approval for hazard studies, per biomedical research guidelines .

Q. What experimental designs enable the study of BiF₅’s fluorination kinetics without decomposition interference?

- Methodological Answer :

- In Situ Monitoring : Use FTIR or NMR spectroscopy in closed reactors to track real-time reaction progress .

- Isotopic Labeling : Introduce ¹⁸O or deuterated reagents to trace oxygen/water contamination pathways .

Q. How can BiF₅ synthesis be optimized for scalability while maintaining purity in academic labs?

- Methodological Answer :

- Microwave-Assisted Synthesis : Explore energy-efficient pathways (e.g., shorter reaction times) inspired by cobaltocenium syntheses .